molecular formula C16H18N4O3S B3488725 N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B3488725
M. Wt: 346.4 g/mol
InChI Key: MLCLYJBCGWICPV-UHFFFAOYSA-N
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Description

N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

    Introduction of Functional Groups: The cyano, dimethylcarbamoyl, and methyl groups are introduced through various substitution reactions.

    Formation of the Oxazole Ring: The oxazole ring is formed through cyclization involving the thiophene derivative.

    Final Coupling: The final step involves coupling the thiophene-oxazole intermediate with an appropriate carboxamide derivative under specific conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
  • DICHLOROANILINES : These compounds have similar structural features but differ in the substitution pattern and functional groups.

Uniqueness

N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-6-11-12(9(3)23-19-11)14(21)18-15-10(7-17)8(2)13(24-15)16(22)20(4)5/h6H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCLYJBCGWICPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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